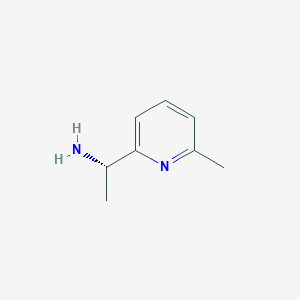

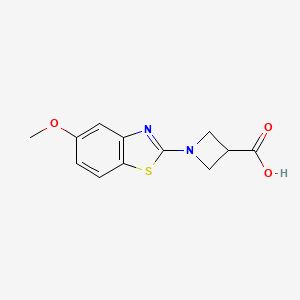

![molecular formula C11H21BN2O3 B1422092 (2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸 CAS No. 852329-53-4](/img/structure/B1422092.png)

(2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸

描述

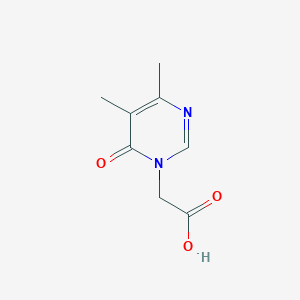

The compound “(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid” is a boronic acid derivative with a pyrrolidine ring and a cyclopentylamino group. Boronic acids are known for their ability to form reversible covalent complexes with sugars, which is useful in many biological applications . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would include a boronic acid group, a pyrrolidine ring, and a cyclopentylamino group. The stereochemistry at the 2-position of the pyrrolidine ring is indicated as S, which means that the substituents around this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group (usually hydrogen) is pointed away from the viewer .Chemical Reactions Analysis

Boronic acids are known to undergo a variety of reactions, including coupling reactions with nitriles and oxidation reactions . The pyrrolidine ring can also participate in various reactions, depending on the substitution at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are typically solid at room temperature, and they can form stable crystals when combined with certain types of sugars . The presence of the pyrrolidine ring could potentially increase the solubility of this compound in organic solvents .科学研究应用

钯催化芳基化

(Spangler 等人,2015) 开发了钯(II)催化的吡咯烷和硼酸的 α-C(sp(3))-H 芳基化,包括杂芳基。此方法适用于广泛的吡咯烷和硼酸,展示了 (2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸在交叉偶联反应中的潜在用途。

酰基四胺酸的合成

(Jones 等人,1990) 描述了吡咯烷-2,4-二酮的酰基化,吡咯烷-2,4-二酮由 α-氨基酸酯制备。此过程涉及使用三氟化硼-二乙醚作为路易斯酸,并可能包括 (2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸。

不对称合成

(Matteson & Lu,1998) 在合成 N-乙酰基奈酸类似物时实现了高立体控制,其中包括氰基和硼酸基团。这强调了硼酸(例如 (2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸)在不对称合成中的效用。

天然产物合成

(Sunilkumar 等人,2003) 展示了海洋天然产物的五步合成,展示了使用硼酸衍生物合成复杂天然产物的潜力。

环状 γ-氨基丁酸类似物的构建

(Petz 等人,2019) 报道了新型吡咯烷乙酸衍生物的合成,强调了硼酸衍生物在构建生物活性分子中的作用。

对映选择性 γ-C(sp3)-H 活化

(Shao 等人,2018) 实现烷基胺的对映选择性 γ-C(sp3)-H 交叉偶联,展示了硼酸衍生物在生产天然产物和生物活性分子中重要的手性分子中的应用。

聚次甲基染料的合成

(Gerasov 等人,2008) 合成了吡咯烷基化合物的二氟化硼配合物,该配合物转化为聚次甲基染料,展示了硼酸衍生物在染料和颜料化学领域的应用。

传感应用

(Lacina 等人,2014) 强调了硼酸在传感应用中的用途,包括其在生物标记和治疗剂开发中的效用,其中可能涉及 (2S)-1-[2-(环戊基氨基)乙酰基]吡咯烷-2-硼酸等化合物。

安全和危害

未来方向

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. For example, the boronic acid group could potentially be used to develop new types of sensors for detecting sugars . Additionally, the pyrrolidine ring could be used as a building block for synthesizing more complex molecules .

属性

IUPAC Name |

[(2S)-1-[2-(cyclopentylamino)acetyl]pyrrolidin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BN2O3/c15-11(8-13-9-4-1-2-5-9)14-7-3-6-10(14)12(16)17/h9-10,13,16-17H,1-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAIOMYEQWSGSO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)CNC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)CNC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)

![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)